molecular formula C13H11FO B2995932 4-Fluoro-4'-methoxybiphenyl CAS No. 450-39-5

4-Fluoro-4'-methoxybiphenyl

Cat. No.: B2995932
CAS No.: 450-39-5
M. Wt: 202.228
InChI Key: HPHJIGXCDCZLTP-UHFFFAOYSA-N
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Description

4-Fluoro-4’-methoxybiphenyl: is an organic compound with the molecular formula C₁₃H₁₁FO It is a biphenyl derivative where one phenyl ring is substituted with a fluorine atom and the other with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluoro-4’-methoxybiphenyl is through the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of 4-Fluorophenylboronic acid with 4-Bromoanisole in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods: Industrial production of 4-Fluoro-4’-methoxybiphenyl often involves similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-4’-methoxybiphenyl can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

Major Products:

    Oxidation: 4-Fluoro-4’-formylbiphenyl.

    Reduction: 4-Methoxybiphenyl.

    Substitution: 4-Amino-4’-methoxybiphenyl or 4-Thio-4’-methoxybiphenyl.

Scientific Research Applications

Chemistry: 4-Fluoro-4’-methoxybiphenyl is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules. It may also serve as a precursor for the synthesis of pharmaceuticals.

Industry: In the industrial sector, 4-Fluoro-4’-methoxybiphenyl is used in the manufacture of liquid crystals for display technologies and as a component in specialty polymers.

Mechanism of Action

The mechanism by which 4-Fluoro-4’-methoxybiphenyl exerts its effects depends on its specific application. In chemical reactions, the presence of the fluorine atom can influence the electronic properties of the molecule, making it more reactive towards certain nucleophiles. The methoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

  • 4-Fluoro-4’-methylbiphenyl
  • 4-Methoxy-4’-fluorobiphenyl
  • 4-Fluoro-4’-hydroxybiphenyl

Uniqueness: 4-Fluoro-4’-methoxybiphenyl is unique due to the combination of the electron-withdrawing fluorine atom and the electron-donating methoxy group. This combination imparts distinct electronic properties to the molecule, making it useful in various chemical and industrial applications .

Properties

IUPAC Name

1-fluoro-4-(4-methoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHJIGXCDCZLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Using a THF solution of p-methoxyphenylmagnesium bromide (1.88 mL, 0.64 M, 1.2 mmol) and 1-chloro-4-fluorobenzene (130.6 mg, 1.0 mmol) as starting materials, the reaction was performed at a scale of 1.0 mmol at 60° C. for 24 hours in the same manner as in Example 2. After performing silica gel column chromatography (toluene=15, 30 and 50% in hexane), the above compound (0.184 g, yield=91%, purity=>99% (GC analysis)) was obtained as a white solid.
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Synthesis routes and methods V

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From 4-fluoro-bromobenzene and 4-methoxyphenyl boronic acid, yield 89%; mp 92-94° C. (lit.,2 94-96° C.); IR: 1504, 1276 and 1041; 1H NMR (400 MHz; CDCl3): 7.53-7.46 (4H, m), 7.11 (2H, t, J 8.7), 6.98 (2H, d, J 8.8) and 3.85 (3H, s); m/z (EI) 202 (95%, M+), 159 (100), 133 (90) and 69 (40)(Found: M+, 202.079. C13H11FO requires M, 202.079).
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